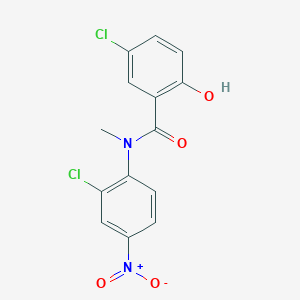
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C14H10Cl2N2O3S and a molecular weight of 357.217 g/mol . This compound is often used in early discovery research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide typically involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline. The process includes the formation of an amide bond through a condensation reaction. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit glucose uptake and oxidative phosphorylation, leading to a disruption of cellular energy production. This mechanism is particularly effective against certain types of parasites and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Niclosamide: 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, known for its anthelmintic properties.
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: A similar compound with a methylthio group instead of a hydroxy group.
Uniqueness
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
64401-13-4 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O4 |
Peso molecular |
341.1 g/mol |
Nombre IUPAC |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-17(12-4-3-9(18(21)22)7-11(12)16)14(20)10-6-8(15)2-5-13(10)19/h2-7,19H,1H3 |
Clave InChI |
USUVXQSQDLXPRY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


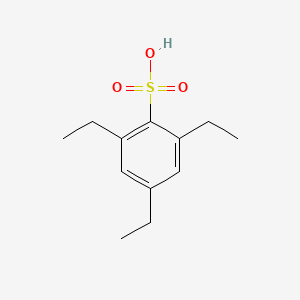
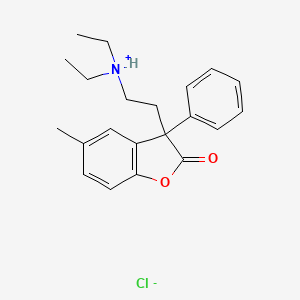
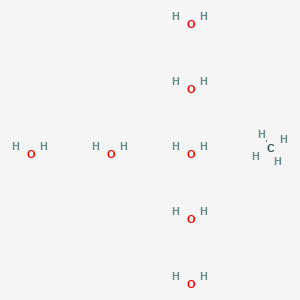
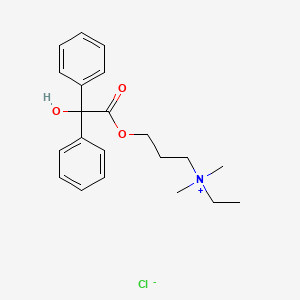
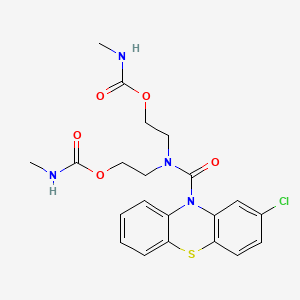
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
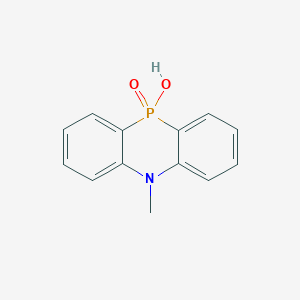
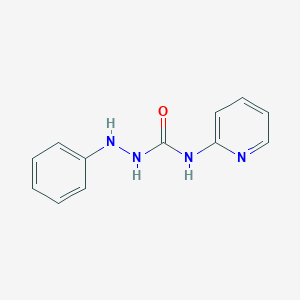
acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)

![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

